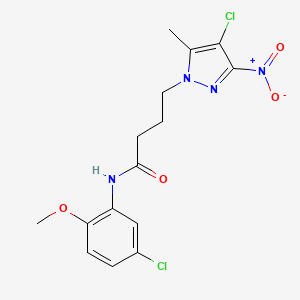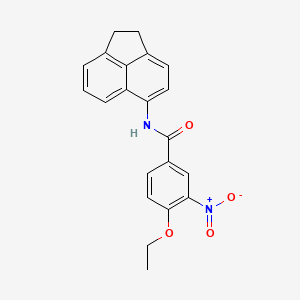![molecular formula C22H16F2N4O2S B4901310 1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole](/img/structure/B4901310.png)
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl, methylsulfanyl, and nitrophenyl groups attached to the triazole ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This step often requires the use of a base such as potassium hydroxide and is carried out under reflux conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic substitution reactions using fluorobenzyl halides. These reactions are typically conducted in the presence of a strong base like sodium hydride or potassium carbonate.
Attachment of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiolating agents such as methylthiol chloride. This step may require the use of a catalyst like copper(I) iodide.
Nitration: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid. This step is usually performed under controlled temperature conditions to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted triazoles with various functional groups.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of fluorine atoms enhances its bioavailability and metabolic stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.
1-Bis(4-fluorophenyl)methyl piperazine: Another fluorinated compound with potential therapeutic applications.
Uniqueness
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both fluorophenyl and nitrophenyl groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c23-18-7-1-15(2-8-18)13-27-22(31-14-16-3-9-19(24)10-4-16)25-21(26-27)17-5-11-20(12-6-17)28(29)30/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOFGHDFUUCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4901229.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B4901249.png)

![6-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4901255.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4901256.png)
![2,2'-[(2-phenylpropyl)imino]diethanol](/img/structure/B4901284.png)
![2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4901291.png)


![(5E)-5-[[3-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4901313.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4901323.png)

